Fmoc-D-His(Clt)-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

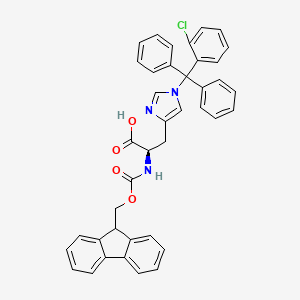

Fmoc-D-Histidine(Chlorotrityl)-OH: is a derivative of the amino acid histidine, modified with a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group and a chlorotrityl (Clt) group. This compound is primarily used in peptide synthesis, where the Fmoc group serves as a temporary protecting group for the amino group, and the chlorotrityl group is used to anchor the molecule to a solid support during synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Histidine(Chlorotrityl)-OH typically involves the following steps:

Protection of the Amino Group: The amino group of D-histidine is protected using the Fmoc group. This is achieved by reacting D-histidine with Fmoc-chloride in the presence of a base such as sodium carbonate.

Attachment to Chlorotrityl Resin: The Fmoc-protected D-histidine is then attached to a chlorotrityl chloride resin. This is done by reacting the Fmoc-D-histidine with the resin in the presence of a base like diisopropylethylamine (DIPEA).

Industrial Production Methods: Industrial production of Fmoc-D-Histidine(Chlorotrityl)-OH follows similar synthetic routes but on a larger scale. Automation and optimization of reaction conditions are employed to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions:

Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.

Coupling Reactions: The free amino group can then participate in peptide bond formation with other amino acids or peptides.

Cleavage from Resin: The chlorotrityl group can be cleaved using a mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM), releasing the peptide from the resin.

Common Reagents and Conditions:

Deprotection: Piperidine in dimethylformamide (DMF).

Coupling: Carbodiimide-based reagents such as HBTU or DIC in the presence of a base like DIPEA.

Cleavage: TFA/DCM mixture.

Major Products:

Deprotection: Free amino group of D-histidine.

Coupling: Peptide chains.

Cleavage: Free peptides.

Wissenschaftliche Forschungsanwendungen

Chemistry: Fmoc-D-Histidine(Chlorotrityl)-OH is widely used in solid-phase peptide synthesis (SPPS) to create peptides and small proteins for research and therapeutic purposes.

Biology: In biological research, peptides synthesized using Fmoc-D-Histidine(Chlorotrityl)-OH are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.

Medicine: Peptides synthesized using this compound are used in the development of peptide-based drugs, including hormone analogs, enzyme inhibitors, and antimicrobial peptides.

Industry: In the pharmaceutical industry, Fmoc-D-Histidine(Chlorotrityl)-OH is used in the synthesis of peptide-based therapeutics and diagnostic agents.

Wirkmechanismus

The primary function of Fmoc-D-Histidine(Chlorotrityl)-OH in peptide synthesis is to protect the amino group of histidine and anchor the molecule to a solid support. The Fmoc group prevents unwanted reactions at the amino group during peptide chain elongation. The chlorotrityl group provides a stable attachment to the resin, allowing for efficient synthesis and easy cleavage of the final peptide product.

Vergleich Mit ähnlichen Verbindungen

Fmoc-D-Histidine(Trityl)-OH: Similar to Fmoc-D-Histidine(Chlorotrityl)-OH but uses a trityl group instead of a chlorotrityl group.

Fmoc-D-Histidine(Trt)-OH: Another variant with a trityl protecting group.

Uniqueness: Fmoc-D-Histidine(Chlorotrityl)-OH is unique due to the presence of the chlorotrityl group, which provides a more stable attachment to the resin compared to the trityl group. This stability is particularly advantageous in solid-phase peptide synthesis, where harsh conditions are often used.

Biologische Aktivität

Fmoc-D-His(Clt)-OH is a derivative of histidine that incorporates a 2-chlorotrityl (Clt) protecting group, enhancing its stability during peptide synthesis. This compound is particularly relevant in the context of solid-phase peptide synthesis (SPPS), where maintaining the integrity of amino acids during synthesis is crucial. The biological activity of this compound is influenced by its structural properties, including the Clt group, which affects the compound's interactions and stability.

Synthesis and Properties

The synthesis of this compound typically involves solid-phase methods that allow for the efficient assembly of peptide sequences. The Clt protecting group offers several advantages over traditional protecting groups such as Trt, primarily due to its stability under various cleavage conditions. This stability is particularly beneficial when synthesizing complex peptides that require multiple deprotection steps.

Biological Activity

The biological activity of this compound can be assessed through various mechanisms, including:

- Integrin Inhibition : Research indicates that peptides incorporating histidine derivatives can exhibit significant inhibitory effects on integrin-mediated cell attachment. For instance, a study demonstrated that cyclic peptides containing chloroalkene dipeptide isosteres showed enhanced inhibitory activity against human dermal fibroblast attachment to vitronectin, with an IC50 value significantly lower than that of traditional peptides . This suggests that modifications to histidine can yield potent bioactive compounds.

- Antioxidant Activity : Histidine residues are known to participate in redox reactions due to their imidazole side chains, which can donate protons or electrons. Compounds like this compound may exhibit antioxidant properties, contributing to cellular protection against oxidative stress.

- Metal Ion Binding : Histidine's ability to coordinate metal ions is critical in many biological processes. The presence of the Clt group may influence the binding affinity and specificity for metal ions, which could be explored further in metalloprotein studies.

Research Findings and Case Studies

Recent studies have highlighted the potential applications of this compound in drug design and therapeutic development:

- Peptide Design : A study focusing on the design of cyclic RGD peptides containing Fmoc derivatives showed that modifications at histidine residues could enhance binding affinity to integrins, improving their efficacy as therapeutic agents .

- Stability in Biological Systems : Another research effort emphasized the metabolic stability of peptides synthesized with Clt-protected histidine derivatives in human serum, indicating their potential for use in vivo without significant degradation .

- Synthesis Optimization : Investigations into synthetic pathways revealed that using Fmoc-based SPPS with Clt-protected amino acids resulted in high yields and purity of final products, making it a preferred method for complex peptide synthesis .

Comparative Analysis

The following table summarizes key properties and activities associated with this compound compared to other histidine derivatives:

| Compound | Protecting Group | IC50 (nM) | Stability | Applications |

|---|---|---|---|---|

| This compound | Clt | 0.497 | High | Integrin inhibitors, drug design |

| Fmoc-L-His(Trt)-OH | Trt | 10.8 | Moderate | General peptide synthesis |

| Fmoc-D-His(Boc)-OH | Boc | Varies | Low | Limited use due to epimerization risk |

Eigenschaften

IUPAC Name |

(2R)-3-[1-[(2-chlorophenyl)-diphenylmethyl]imidazol-4-yl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H32ClN3O4/c41-36-22-12-11-21-35(36)40(27-13-3-1-4-14-27,28-15-5-2-6-16-28)44-24-29(42-26-44)23-37(38(45)46)43-39(47)48-25-34-32-19-9-7-17-30(32)31-18-8-10-20-33(31)34/h1-22,24,26,34,37H,23,25H2,(H,43,47)(H,45,46)/t37-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYGADBVEKBWUKO-DIPNUNPCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)N4C=C(N=C4)CC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)N4C=C(N=C4)C[C@H](C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H32ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

654.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.